Cas no 2172127-41-0 (1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

1-(2,3,4-Trichlorophenyl)ethane-1-sulfonyl fluoride is a specialized organosulfur compound featuring a sulfonyl fluoride functional group attached to a trichlorophenyl-substituted ethane backbone. This structure imparts reactivity suitable for applications in medicinal chemistry and chemical biology, particularly as a covalent inhibitor or probe in enzyme studies. The trichlorophenyl moiety enhances lipophilicity and binding affinity, while the sulfonyl fluoride group enables selective, irreversible interactions with nucleophilic residues such as serine or threonine in target proteins. Its stability under physiological conditions and selective reactivity make it valuable for activity-based protein profiling (ABPP) and inhibitor development. The compound is typically handled under controlled conditions due to its reactive nature.
1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride structure
2172127-41-0 structure
Product name:1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride
CAS No:2172127-41-0
MF:C8H6Cl3FO2S
MW:291.554441928864
CID:6019149
PubChem ID:165486174

1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride
    • EN300-1451442
    • 2172127-41-0
    • Inchi: 1S/C8H6Cl3FO2S/c1-4(15(12,13)14)5-2-3-6(9)8(11)7(5)10/h2-4H,1H3
    • InChI Key: CLBXLLZZNPCERW-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C=CC=1C(C)S(=O)(=O)F)Cl)Cl

Computed Properties

  • Exact Mass: 289.913812g/mol
  • Monoisotopic Mass: 289.913812g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 42.5Ų

1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1451442-2.5g
1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride
2172127-41-0
2.5g
$1848.0 2023-06-06
Enamine
EN300-1451442-50mg
1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride
2172127-41-0
50mg
$707.0 2023-09-29
Enamine
EN300-1451442-0.1g
1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride
2172127-41-0
0.1g
$829.0 2023-06-06
Enamine
EN300-1451442-0.05g
1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride
2172127-41-0
0.05g
$792.0 2023-06-06
Enamine
EN300-1451442-0.25g
1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride
2172127-41-0
0.25g
$867.0 2023-06-06
Enamine
EN300-1451442-10.0g
1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride
2172127-41-0
10g
$4052.0 2023-06-06
Enamine
EN300-1451442-250mg
1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride
2172127-41-0
250mg
$774.0 2023-09-29
Enamine
EN300-1451442-100mg
1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride
2172127-41-0
100mg
$741.0 2023-09-29
Enamine
EN300-1451442-2500mg
1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride
2172127-41-0
2500mg
$1650.0 2023-09-29
Enamine
EN300-1451442-0.5g
1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride
2172127-41-0
0.5g
$905.0 2023-06-06

Additional information on 1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride

Introduction to 1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride (CAS No. 2172127-41-0)

1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride, identified by the CAS number 2172127-41-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the sulfonyl fluoride class, which is widely recognized for its utility in synthetic chemistry and drug development. The presence of multiple chlorine atoms in its aromatic ring enhances its reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structural features of 1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride make it particularly interesting for medicinal chemists. The sulfonyl fluoride group is known to participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups into the molecule. This property is leveraged in the development of novel therapeutic agents where precise molecular modifications are essential.

In recent years, there has been a growing interest in the application of sulfonyl fluorides in drug discovery due to their ability to enhance binding affinity and metabolic stability. Studies have demonstrated that compounds containing the sulfonyl fluoride moiety often exhibit improved pharmacokinetic profiles, which is a critical factor in the design of effective pharmaceuticals. The compound with CAS no. 2172127-41-0 is no exception and has been explored in several research initiatives aimed at developing new treatments for various diseases.

One of the most compelling aspects of 1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride is its role as a building block in the synthesis of more complex molecules. Researchers have utilized this compound to construct heterocyclic scaffolds that are prevalent in many drugs on the market today. The chlorine substituents on the aromatic ring provide multiple sites for further functionalization, enabling chemists to tailor the properties of the resulting compounds to specific biological targets.

The pharmaceutical industry has been particularly keen on exploring derivatives of 1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride due to its potential as a lead compound for new therapies. For instance, modifications to this scaffold have led to the discovery of novel inhibitors targeting enzymes involved in inflammatory pathways. These inhibitors show promise in preclinical studies and may eventually contribute to the treatment of conditions such as arthritis and autoimmune diseases.

Another area where this compound has found utility is in the synthesis of agrochemicals. The sulfonyl fluoride group can be incorporated into molecules designed to interact with biological targets in plants, offering a pathway to develop new pesticides and herbicides with improved efficacy and environmental safety. The reactivity of 1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride allows for the creation of compounds that can be fine-tuned to meet specific agricultural needs.

Advances in synthetic methodologies have further enhanced the appeal of 1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride as a research tool. Modern techniques such as transition metal-catalyzed cross-coupling reactions have made it possible to introduce complex substituents into this scaffold with high precision. This capability has opened up new avenues for drug discovery and material science applications.

The safety profile of 1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride is also an important consideration in its application. While it is a reactive intermediate, proper handling protocols ensure that researchers can utilize its potential without compromising safety standards. Regulatory guidelines provide clear instructions on storage, handling, and disposal, minimizing risks associated with its use.

In conclusion,1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride (CAS no. 2172127-41-0) represents a versatile and valuable compound in chemical research. Its unique structural features and reactivity make it an indispensable tool for synthesizing novel bioactive molecules across multiple disciplines. As research continues to evolve,this compound will undoubtedly play a significant role in shaping future advancements in pharmaceuticals and agrochemicals.

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